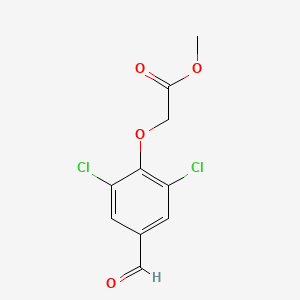

Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate

CAS No.:

Cat. No.: VC16773085

Molecular Formula: C10H8Cl2O4

Molecular Weight: 263.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8Cl2O4 |

|---|---|

| Molecular Weight | 263.07 g/mol |

| IUPAC Name | methyl 2-(2,6-dichloro-4-formylphenoxy)acetate |

| Standard InChI | InChI=1S/C10H8Cl2O4/c1-15-9(14)5-16-10-7(11)2-6(4-13)3-8(10)12/h2-4H,5H2,1H3 |

| Standard InChI Key | BTBAODIIBWGUBK-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)COC1=C(C=C(C=C1Cl)C=O)Cl |

Introduction

Synthesis and Manufacturing Processes

Reaction Mechanisms and Optimization

The synthesis of methyl 2-(2,6-dichloro-4-formylphenoxy)acetate primarily involves the nucleophilic substitution of 2,6-dichloro-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in polar aprotic solvents like acetone or dimethylformamide (DMF), which facilitate the deprotonation of the phenolic hydroxyl group and subsequent ether bond formation. Purification is typically achieved via recrystallization or column chromatography, yielding a product with high purity suitable for further functionalization.

Comparative studies on analogous esters, such as ethyl 2-(2,6-dichloro-4-formylphenoxy)acetate, reveal that solvent choice significantly impacts reaction efficiency. For instance, DMF enhances reaction rates due to its high polarity, whereas acetone offers milder conditions that minimize side reactions . The methyl ester derivative exhibits a molecular weight of 263.07 g/mol, with a molecular formula of C₁₀H₈Cl₂O₄, distinguishing it from its ethyl counterpart (C₁₁H₁₀Cl₂O₄, 277.10 g/mol) .

Structural and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis of methyl 2-(2,6-dichloro-4-formylphenoxy)acetate reveals distinct signals corresponding to its functional groups. The aldehyde proton resonates as a singlet at δ 9.98 ppm, while the aromatic protons adjacent to chlorine substituents appear as doublets at δ 7.87 ppm (J = 8.1 Hz) . The methyl ester group produces a singlet at δ 3.92 ppm, consistent with similar acetates . ¹³C NMR data further corroborate the structure, with the carbonyl carbon of the aldehyde group observed at δ 188.47 ppm and the ester carbonyl at δ 162.66 ppm .

Table 1: Comparative Molecular Properties of Phenoxyacetate Derivatives

| Property | Methyl Ester | Ethyl Ester |

|---|---|---|

| Molecular Formula | C₁₀H₈Cl₂O₄ | C₁₁H₁₀Cl₂O₄ |

| Molecular Weight (g/mol) | 263.07 | 277.10 |

| Boiling Point | Not reported | Not reported |

| Density | Not reported | Not reported |

Chemical Reactivity and Derivative Formation

Aldehyde-Directed Functionalization

Applications in Research and Industry

Pharmaceutical Intermediate

Methyl 2-(2,6-dichloro-4-formylphenoxy)acetate’s structural features make it a promising precursor for antimicrobial and anti-inflammatory agents. The dichloro-substituted aromatic ring enhances lipid solubility, potentially improving cell membrane permeability, while the aldehyde group allows for Schiff base formation with amino acids or peptides.

Material Science Applications

In polymer chemistry, this compound has been explored as a crosslinking agent due to its bifunctional reactivity. The aldehyde group can participate in condensation reactions with diamines, forming imine-linked networks with tunable mechanical properties . Additionally, its incorporation into dendritic structures has been investigated for catalytic applications, leveraging the electron-withdrawing effects of chlorine substituents to modulate reaction kinetics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume